6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione
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Overview
Description
6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diaminobenzenesulfonamide and trimethoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the benzothiadiazine ring.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the trione functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Large vessels where the reaction is carried out in a controlled environment.
Continuous Flow Reactors: Systems where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6,7,8-Trimethoxy-2,3-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1-dioxide: A similar compound with different oxidation states.
6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3-trione: A closely related compound with slight structural variations.
Uniqueness
6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
828243-37-4 |
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Molecular Formula |
C10H12N2O6S |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
6,7,8-trimethoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C10H12N2O6S/c1-16-6-4-5-9(8(18-3)7(6)17-2)19(14,15)12-10(13)11-5/h4H,1-3H3,(H2,11,12,13) |
InChI Key |
JYISWKFCCYAYMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC(=O)NS2(=O)=O)OC)OC |
Origin of Product |
United States |
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